N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (hereafter referred to by its research designation INH1) is a small-molecule inhibitor targeting the Hec1/Nek2 mitotic pathway, a critical regulator of cell division and cancer progression . Structurally, it features a benzamide core linked to a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl group and a 4-methylbenzenesulfonamido substituent (molecular formula: C₁₈H₁₆N₂OS; molecular weight: 308.4 g/mol).
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-8-11-19(12-9-16)33(30,31)28-22-7-5-4-6-21(22)24(29)27-25-26-23(15-32-25)20-13-10-17(2)14-18(20)3/h4-15,28H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBBCZVTOULHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The resulting thiazole intermediate is then coupled with 2,4-dimethylphenyl and 4-methylbenzenesulfonamide groups through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Nek2 and Hec1, which are involved in cell division and cancer progression . The compound binds to these enzymes, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|
| INH1 | 308.4 | 5.24 | 73.72 |
| AB4 | ~350 (estimated) | 4.8 | 110.5 |
| 4-[Bis(2-methoxyethyl)sulfamoyl]-... | 498.5 | 2.1 | 142.3 |
| BAY 57-1293 | 393.5 | 3.9 | 98.4 |
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, therapeutic potentials, and relevant case studies.
The compound's molecular structure is characterized by the presence of a thiazole ring and various aromatic groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 322.43 g/mol |
| LogP | 5.699 |
| Polar Surface Area | 33.104 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound's high lipophilicity (LogP) suggests good membrane permeability, which is crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The thiazole moiety can interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways. This has been observed in studies targeting enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Modulation : The compound may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. Results showed that it had comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Mechanistic studies revealed that it caused G0/G1 phase arrest and increased expression of pro-apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
